N-(5-Aminopyridin-2-yl)propionamide
Description
N-(5-Aminopyridin-2-yl)propionamide is a pyridine derivative featuring an amino group at the 5-position and a propionamide (propanamide) group at the 2-position of the pyridine ring.
Properties
Molecular Formula |
C8H11N3O |
|---|---|
Molecular Weight |
165.19 g/mol |
IUPAC Name |
N-(5-aminopyridin-2-yl)propanamide |
InChI |
InChI=1S/C8H11N3O/c1-2-8(12)11-7-4-3-6(9)5-10-7/h3-5H,2,9H2,1H3,(H,10,11,12) |
InChI Key |
GVAQGDPSMNBOMG-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)NC1=NC=C(C=C1)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-Aminopyridin-2-yl)propionamide can be achieved through several methods. One common approach involves the reaction of 2-aminopyridine with propionyl chloride under controlled conditions. The reaction typically takes place in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The resulting product is then purified through recrystallization or chromatography to obtain pure this compound .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost considerations, and environmental impact. Industrial production often employs optimized reaction conditions, including temperature control, solvent selection, and catalyst use, to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
N-(5-Aminopyridin-2-yl)propionamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The pyridine ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often involve reagents like halogens or sulfonyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group may yield nitro derivatives, while reduction can produce primary or secondary amines .
Scientific Research Applications
N-(5-Aminopyridin-2-yl)propionamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of N-(5-Aminopyridin-2-yl)propionamide involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the compound may interact with enzymes or receptors, modulating their function and leading to various biological effects .
Comparison with Similar Compounds
Substituent Effects on the Pyridine Ring
The substituent at the 5-position of the pyridine ring significantly impacts electronic, steric, and solubility properties:
Key Observations :
Amide Variations
The nature of the amide group at the 2-position influences steric hindrance and lipophilicity:
Key Observations :
- Propionamide offers a compromise between solubility and reactivity, making it versatile for synthetic modifications.
Physicochemical Properties
| Property | This compound | N-(5-Nitropyridin-2-yl)pivalamide | N-(5-Hydroxymethyl-pyridin-2-yl)pivalamide |
|---|---|---|---|
| Molecular Weight | ~179.2 g/mol | ~265.3 g/mol | ~208.3 g/mol |
| Solubility | Moderate (polar aprotic solvents) | Low (lipophilic) | High (due to -CH₂OH) |
| Stability | Stable under basic conditions | Sensitive to reduction (NO₂ → NH₂) | Stable, hygroscopic |
Source :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
